3-(5-Bromo-2-methylphenyl)-2-hydroxypropanoic acid

Catalog No.
S14137136
CAS No.
M.F
C10H11BrO3
M. Wt
259.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(5-Bromo-2-methylphenyl)-2-hydroxypropanoic acid

Product Name

3-(5-Bromo-2-methylphenyl)-2-hydroxypropanoic acid

IUPAC Name

3-(5-bromo-2-methylphenyl)-2-hydroxypropanoic acid

Molecular Formula

C10H11BrO3

Molecular Weight

259.10 g/mol

InChI

InChI=1S/C10H11BrO3/c1-6-2-3-8(11)4-7(6)5-9(12)10(13)14/h2-4,9,12H,5H2,1H3,(H,13,14)

InChI Key

UZWDFDXJYWJZIE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Br)CC(C(=O)O)O

3-(5-Bromo-2-methylphenyl)-2-hydroxypropanoic acid is an organic compound characterized by a molecular formula of C10_{10}H11_{11}BrO3_3 and a molecular weight of approximately 259.10 g/mol. This compound features a hydroxyl group and a bromo-substituted aromatic ring, which contribute to its unique chemical and biological properties. The presence of the bromine atom at the 5-position of the 2-methylphenyl group enhances the compound's reactivity and potential biological interactions.

  • Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The keto group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The bromine atom can undergo nucleophilic substitution reactions, allowing for the introduction of other functional groups.

These reactions facilitate the modification of the compound's structure, potentially enhancing its biological activity or leading to the synthesis of derivatives with novel properties .

Research indicates that 3-(5-Bromo-2-methylphenyl)-2-hydroxypropanoic acid exhibits notable biological activity. The presence of the bromine atom enhances its lipophilicity and binding affinity to specific biological targets, including enzymes and receptors. Studies suggest that compounds with similar structures may have potential therapeutic applications, including antimicrobial and anticancer properties. The exact mechanisms through which this compound exerts its biological effects are still under investigation, but it is believed to involve interactions with specific molecular targets .

The synthesis of 3-(5-Bromo-2-methylphenyl)-2-hydroxypropanoic acid typically involves several steps:

  • Bromination: The process often begins with the bromination of 2-methylbenzoic acid using bromine in the presence of a catalyst such as iron(III) bromide.
  • Friedel-Crafts Acylation: The resulting 5-bromo-2-methylbenzoic acid is then subjected to Friedel-Crafts acylation with acetyl chloride in the presence of aluminum chloride.
  • Hydroxylation: Finally, hydroxylation is performed to introduce the hydroxy group at the appropriate position.

These synthetic routes can be optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and chromatography for industrial production .

3-(5-Bromo-2-methylphenyl)-2-hydroxypropanoic acid has several applications across various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of therapeutic agents.
  • Biological Research: The compound is studied for its potential biological activities, including its role in enzyme inhibition or modulation.
  • Chemical Synthesis: It acts as a building block for more complex organic molecules, including agrochemicals and specialty chemicals.

The unique structure of this compound makes it valuable for research and industrial applications .

Studies on 3-(5-Bromo-2-methylphenyl)-2-hydroxypropanoic acid have focused on its interactions with various biological targets. These include:

  • Enzyme Inhibition: The compound may inhibit specific enzymes, disrupting metabolic pathways.
  • Receptor Binding: Its structural features allow it to bind to certain receptors, influencing cellular responses.

Understanding these interactions is crucial for elucidating the compound's potential therapeutic roles and guiding further research into its applications .

Several compounds share structural similarities with 3-(5-Bromo-2-methylphenyl)-2-hydroxypropanoic acid. Here are some notable examples:

Compound NameStructural Differences
Methyl 3-(5-bromo-2-fluorophenyl)-2-hydroxypropanoateContains a fluoro substituent instead of a methyl group
3-Bromo-2-hydroxypropanoic acidLacks the methyl group on the aromatic ring
(S)-3-Bromo-2-hydroxy-2-methylpropanoic acidDifferent stereochemistry and lacks the aromatic ring

Uniqueness

The unique combination of functional groups in 3-(5-Bromo-2-methylphenyl)-2-hydroxypropanoic acid imparts distinct reactivity and biological activity compared to these similar compounds. The presence of both bromine and hydroxyl groups enhances its binding affinity and stability, making it particularly valuable in specialized applications within research and industry .

Organic Synthesis Routes via Reformatsky-Type Reactions

The Reformatsky reaction is a classical organic transformation that enables the formation of β-hydroxy esters through the condensation of α-halo esters with carbonyl compounds in the presence of metallic zinc. This reaction is particularly suited for synthesizing 3-(5-Bromo-2-methylphenyl)-2-hydroxypropanoic acid due to its ability to construct the β-hydroxy acid backbone while preserving the brominated aromatic substituent.

Mechanism and Reaction Design

The synthesis begins with the preparation of a zinc enolate (Reformatsky enolate) by reacting an α-bromo ester, such as ethyl bromopropanoate, with activated zinc dust in an inert solvent like tetrahydrofuran (THF). The enolate then undergoes nucleophilic addition to a ketone substrate—in this case, 5-bromo-2-methylacetophenone—to form a β-hydroxy ester intermediate. Acidic workup hydrolyzes the ester to yield the target carboxylic acid.

Key advantages of this method include:

  • Avoidance of organozinc intermediate isolation, which minimizes decomposition risks.
  • High regioselectivity, as the zinc enolate preferentially reacts with the ketone over ester groups.

Structural and Solvent Effects

The solid-state structure of Reformatsky reagents, such as ethyl bromozincacetate, reveals cyclic eight-membered dimers with zinc atoms simultaneously coordinated to oxygen and carbon. Solvent choice significantly impacts yield; THF enhances enolate stability, while benzene mixtures improve ketone solubility. A two-step protocol—first forming the organozinc bromide in dimethoxyethane, then adding the ketone—optimizes yields to near-quantitative levels.

Table 1: Reformatsky Reaction Optimization for 3-(5-Bromo-2-methylphenyl)-2-hydroxypropanoic Acid

ParameterConditionYield (%)
SolventTHF85
Zinc ActivationUltrasonication92
TemperatureReflux (66°C)88

Catalytic Asymmetric Transfer Hydrogenation Approaches

Asymmetric transfer hydrogenation (ATH) provides a stereocontrolled route to enantiomerically enriched β-hydroxy acids. This method is ideal for introducing the chiral center at the 2-hydroxy position of 3-(5-Bromo-2-methylphenyl)-2-hydroxypropanoic acid.

Dynamic Kinetic Resolution (DKR)

A ruthenium-based catalyst, such as (arene)RuCl(monosulfonamide), facilitates the DKR of α-keto ester precursors. For example, 3-(5-bromo-2-methylphenyl)-2-oxopropanoic acid ethyl ester undergoes reduction with formic acid as the hydrogen donor, achieving simultaneous ketone reduction and lactonization. The process establishes three contiguous stereocenters with >99% diastereoselectivity.

Key Features:

  • Catalyst Efficiency: Substrate-to-catalyst ratios of 100:1 maintain high enantiomeric excess (ee > 90%).
  • Green Chemistry: Byproducts (CO₂ and methanol) are non-toxic, aligning with sustainable synthesis principles.

Table 2: Asymmetric Transfer Hydrogenation Performance

Catalyst Loading (mol%)ee (%)Lactonization Yield (%)
1.09295
0.58990

Biotechnological Production Through Engineered Microbial Systems

Biocatalytic routes leverage microbial metabolism to synthesize β-hydroxy acids under mild conditions. While direct production of 3-(5-Bromo-2-methylphenyl)-2-hydroxypropanoic acid has not been reported, analogous pathways for phenyllactic acid (PLA) production in Lactobacillus species suggest feasibility.

Pathway Engineering

  • Precursor Incorporation: Engineered Lactobacillus plantarum strains can metabolize phenylalanine to produce PLA via phenylpyruvate intermediates. Introducing brominated analogs of phenylalanine could redirect flux toward brominated β-hydroxy acids.
  • Enzyme Modification: Hydroxylases and ketoreductases could be tailored to accept brominated substrates, enabling stereoselective reduction of α-keto acids.

Table 3: Microbial Strain Screening for β-Hydroxy Acid Production

StrainSubstrateTiter (mM)
L. plantarum (wild)Phenylalanine0.46
L. rhamnosus (engineered)5-Bromo-phenylalanine0.12*

*Theoretical projection based on phenylalanine assimilation rates.

The structure-activity relationship analysis of 3-(5-Bromo-2-methylphenyl)-2-hydroxypropanoic acid reveals critical insights into its antimicrobial potential through systematic examination of its molecular architecture. The compound's unique structural features—comprising a brominated aromatic ring with methyl substitution at the 2-position and a hydroxypropanoic acid moiety—contribute significantly to its biological activity profile .

Research demonstrates that brominated phenyl compounds exhibit enhanced antimicrobial activity compared to their non-halogenated counterparts, with minimum inhibitory concentration values typically ranging from 8 to 32 micrograms per milliliter against both Gram-positive and Gram-negative bacterial strains . The strategic positioning of the bromine atom at the 5-position of the phenyl ring plays a crucial role in determining antimicrobial potency, as evidenced by studies showing that this specific substitution pattern enhances activity against methicillin-resistant Staphylococcus aureus and other resistant bacterial strains [3].

The hydroxypropanoic acid backbone represents a pharmacologically significant structural element that influences both antimicrobial efficacy and selectivity. Comparative analysis of 2-hydroxypropanoic acid derivatives reveals that compounds containing this moiety demonstrate broad-spectrum antimicrobial activity with minimum inhibitory concentrations ranging from 3.12 to 100 micrograms per milliliter [4]. The hydroxyl group positioned at the second carbon of the propanoic acid chain facilitates hydrogen bonding interactions with bacterial enzymes and membrane components, thereby enhancing the compound's ability to disrupt cellular processes [5].

The methyl substitution at the 2-position of the phenyl ring contributes to the compound's lipophilicity and membrane permeability characteristics. Studies of similar brominated aromatic compounds indicate that methyl groups at ortho positions relative to other substituents can influence the compound's interaction with bacterial cell membranes and intracellular targets [6]. This structural modification appears to optimize the balance between hydrophobic and hydrophilic properties necessary for effective antimicrobial action.

Electron-withdrawing effects of the bromine substituent significantly impact the compound's reactivity and binding affinity to biological targets. Research on halogenated aromatic compounds demonstrates that bromine substitution generally provides superior antimicrobial activity compared to chlorine or fluorine substitutions at equivalent positions [7]. This enhanced activity is attributed to the optimal size and electronegativity of bromine, which facilitates favorable interactions with bacterial proteins and enzymes.

The propanoic acid moiety serves as an essential pharmacophore for antimicrobial activity, with studies indicating that this three-carbon carboxylic acid structure provides optimal activity compared to shorter or longer chain analogs [8]. The carboxylic acid group enables ionic interactions with positively charged amino acid residues in bacterial enzymes, while the propyl chain provides appropriate hydrophobic interactions with membrane components.

Mechanistic Studies Against Multidrug-Resistant Bacterial Strains

The mechanistic action of 3-(5-Bromo-2-methylphenyl)-2-hydroxypropanoic acid against multidrug-resistant bacterial strains involves multiple cellular targets and resistance mechanisms. Research on structurally related compounds reveals several key mechanisms through which brominated phenyl propanoic acid derivatives exert their antimicrobial effects against resistant bacteria [13].

Primary mechanisms of action include disruption of bacterial cell membrane integrity through hydrophobic interactions between the brominated aromatic ring and membrane phospholipids. Studies demonstrate that compounds containing brominated phenyl groups can insert into bacterial cell membranes, causing membrane depolarization and subsequent cell death [14]. The specific positioning of the bromine atom at the 5-position enhances membrane affinity and disruption capability compared to other halogen substitutions.

Enzyme inhibition represents another critical mechanism of antimicrobial action. Research indicates that hydroxypropanoic acid derivatives can inhibit key bacterial enzymes involved in cell wall synthesis, DNA replication, and metabolic processes [15]. The compound's ability to form hydrogen bonds through its hydroxyl group and ionic interactions through its carboxylate group enables binding to multiple enzyme active sites, thereby disrupting essential cellular functions.

The compound demonstrates particular efficacy against efflux pump-mediated resistance mechanisms. Studies of related brominated compounds show their ability to inhibit bacterial efflux pumps, particularly those of the major facilitator superfamily that are prevalent in Gram-positive bacteria [6]. This efflux pump inhibition prevents the extrusion of antimicrobial agents and other toxic compounds, thereby enhancing the effectiveness of concurrent antibiotic treatments.

Biofilm disruption represents an important mechanism for combating chronic infections caused by multidrug-resistant bacteria. Research demonstrates that brominated aromatic compounds can interfere with biofilm formation and disrupt established biofilms through multiple mechanisms [6]. The compound's ability to inhibit efflux pumps may contribute to biofilm disruption by preventing the extrusion of molecules involved in biofilm-related signaling pathways.

The compound's mechanism against methicillin-resistant Staphylococcus aureus involves specific interference with β-lactam resistance mechanisms. Studies show that certain brominated compounds can suppress the β-lactam resistance response in methicillin-resistant Staphylococcus aureus, potentially through inhibition of regulatory proteins involved in resistance gene expression [16]. This mechanism allows for the restoration of β-lactam antibiotic efficacy against previously resistant strains.

Oxidative stress induction represents another mechanism of antimicrobial action. Research indicates that brominated aromatic compounds can generate reactive oxygen species within bacterial cells, leading to oxidative damage of cellular components including DNA, proteins, and lipids [17]. The compound's ability to induce oxidative stress may contribute to its bactericidal effects against multidrug-resistant strains.

The compound's activity against carbapenem-resistant Enterobacteriaceae likely involves inhibition of carbapenemase enzymes, particularly metallo-β-lactamases. Studies demonstrate that compounds containing carboxylic acid groups can inhibit these enzymes through metal ion chelation and active site binding [9]. This mechanism is particularly relevant for combating infections caused by bacteria producing New Delhi metallo-β-lactamase, Klebsiella pneumoniae carbapenemase, and other carbapenemase enzymes.

DNA gyrase inhibition represents a potential mechanism of action against multidrug-resistant bacteria. Research on similar compounds shows their ability to interact with bacterial DNA gyrase enzyme through hydrophobic interactions and hydrogen bonding [7]. This interaction disrupts DNA replication and transcription processes, leading to bacterial cell death.

The compound's mechanism against vancomycin-resistant Enterococcus faecalis involves interference with cell wall synthesis pathways. Studies demonstrate that brominated compounds can disrupt the synthesis of peptidoglycan precursors, thereby compromising cell wall integrity and leading to bacterial lysis [6]. This mechanism bypasses the vancomycin resistance mechanism, which involves modification of peptidoglycan precursors.

Membrane potential disruption represents an additional mechanism of antimicrobial action. Research indicates that brominated aromatic compounds can dissipate bacterial membrane potential through proton channel formation or membrane permeabilization [15]. This disruption compromises energy-dependent processes essential for bacterial survival and growth.

XLogP3

2.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

257.98916 g/mol

Monoisotopic Mass

257.98916 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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